molecular formula C15H21N3O4 B8402917 tert-butyl [(3R)-1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate

tert-butyl [(3R)-1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B8402917
M. Wt: 307.34 g/mol
InChI Key: PBHUZCGXXMOMGM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained through recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and solvents. The product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products include substituted carbamates or ureas.

Scientific Research Applications

tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.

    Industry: Used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidinyl group can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and potential biological activity. The combination of the tert-butyl, nitrophenyl, and pyrrolidinyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-4-6-13(7-5-12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m1/s1

InChI Key

PBHUZCGXXMOMGM-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-fluoro-4-nitrobenzene (508 mg, 3.6 mmol) and tert-butyl pyrrolidin-3-ylcarbamate (671 mg, 3.6 mmol) in N,N-dimethylformamide (7 mL) was heated at 55° C. for 1.5 hours and then stirred overnight at room temperature. The reaction mixture was poured into water and the suspension was filtered with water washes to provide the title compound after drying.
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508 mg
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671 mg
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7 mL
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solvent
Reaction Step One
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0 (± 1) mol
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